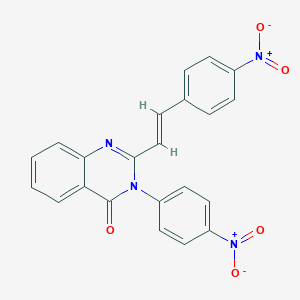![molecular formula C14H16Cl3N3O3 B412521 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B412521.png)
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is a complex organic compound with the molecular formula C15H14Cl3N3O3 It is characterized by the presence of a nitro group, a trichloromethyl group, and a piperidine ring attached to a benzamide core
Preparation Methods
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the trichloromethyl group and the piperidine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group and piperidine ring may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-nitro-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)benzamide: This compound has a naphthyl group instead of a piperidine ring, which may alter its chemical and biological properties.
2-nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)benzamide: The presence of a tolyl group instead of a piperidine ring can affect its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16Cl3N3O3 |
|---|---|
Molecular Weight |
380.6g/mol |
IUPAC Name |
2-nitro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3N3O3/c15-14(16,17)13(19-8-4-1-5-9-19)18-12(21)10-6-2-3-7-11(10)20(22)23/h2-3,6-7,13H,1,4-5,8-9H2,(H,18,21) |
InChI Key |
CUJDDYGWCFJOSR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B412440.png)
![4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B412442.png)



![9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one](/img/structure/B412449.png)
![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)

![4-methyl-N-[2,3,5,6-tetrachloro-1-(4-chloroanilino)-4-oxo-2,5-cyclohexadien-1-yl]benzenesulfonamide](/img/structure/B412454.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![3-({3-nitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412460.png)
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
